molecular formula C11H13FN2O2 B5116928 1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea

1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea

Cat. No.: B5116928
M. Wt: 224.23 g/mol
InChI Key: WAYVODUMORVWBS-UHFFFAOYSA-N
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Description

1-(2-Ethenoxyethyl)-3-(4-fluorophenyl)urea is an organic compound that features a unique combination of functional groups, including an ethenoxyethyl moiety and a fluorophenyl group

Preparation Methods

The synthesis of 1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with 2-chloroethyl vinyl ether under basic conditions to form the intermediate 1-(2-ethenoxyethyl)-4-fluoroaniline. This intermediate is then reacted with an isocyanate derivative to yield the final product, this compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

1-(2-Ethenoxyethyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Ethenoxyethyl)-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenoxyethyl moiety may facilitate binding to hydrophobic pockets, while the fluorophenyl group can enhance interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(2-Ethenoxyethyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2-Ethoxyethyl)-3-(4-fluorophenyl)urea: This compound has an ethoxyethyl group instead of an ethenoxyethyl group, which may affect its reactivity and biological activity.

    1-(2-Ethenoxyethyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    1-(2-Ethenoxyethyl)-3-(4-methylphenyl)urea: The methyl group can influence the compound’s hydrophobicity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-2-16-8-7-13-11(15)14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYVODUMORVWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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